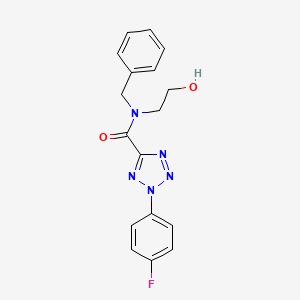
N-benzyl-2-(4-fluorophenyl)-N-(2-hydroxyethyl)-2H-tetrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamides are a class of compounds that contain a benzene ring attached to an amide functional group . They are used in a variety of applications, including as intermediates in the synthesis of other organic compounds .
Molecular Structure Analysis
The molecular structure of a compound like “N-benzyl-2-(4-fluorophenyl)-N-(2-hydroxyethyl)-2H-tetrazole-5-carboxamide” would include a benzene ring, an amide functional group, and likely other functional groups based on the specific name of the compound .
Chemical Reactions Analysis
The chemical reactions involving benzamides can be quite diverse, depending on the specific compound and the conditions under which the reactions are carried out .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” would depend on its specific chemical structure .
Scientific Research Applications
Synthesis and Characterization This compound is part of a broader category of chemicals synthesized for various research applications, including antimicrobial and antitumor activities. A related research conducted by Talupur et al. (2021) focused on synthesizing and characterizing tetrazole-thiophene-2-carboxamides for antimicrobial evaluation and docking studies. These compounds, including similar structures to N-benzyl-2-(4-fluorophenyl)-N-(2-hydroxyethyl)-2H-tetrazole-5-carboxamide, are synthesized through complex reactions involving hydrolysis and condensation processes. The synthesized compounds undergo biological evaluation and molecular docking studies, indicating their potential antimicrobial properties (Talupur, Satheesh, & Chandrasekhar, 2021).
Coordination Networks and NLO Properties Another area of interest is the development of coordination networks with non-linear optical (NLO) properties. Liao et al. (2013) explored the effects of substituents on tetrazolate-yl acylamide tectons, leading to the formation of crystalline coordination networks with significant second harmonic generation efficiencies. These findings are crucial for understanding how variations in chemical structure, such as those found in this compound, influence material properties and applications (Liao et al., 2013).
Anticancer and Cytotoxic Effects Kelly et al. (2007) synthesized N-(ferrocenylmethyl)benzene-carboxamide derivatives, including structures related to the compound of interest, demonstrating cytotoxic effects against breast cancer cell lines. These findings highlight the potential of such compounds in cancer research, offering insights into their mechanisms of action and effectiveness as anticancer agents (Kelly et al., 2007).
Fluorinated Compounds in Drug Discovery The introduction of fluorine atoms into organic molecules is a common strategy in drug discovery to enhance the biological activity, stability, and bioavailability of pharmaceutical compounds. Studies on fluorinated derivatives of tetrazole and benzothiazole, such as those by Lang et al. (1999) and Penning et al. (2010), respectively, contribute to a better understanding of the role of fluorination in medicinal chemistry. These works demonstrate the complex interplay between molecular structure and biological function, underscoring the relevance of compounds like this compound in pharmaceutical research (Lang et al., 1999); (Penning et al., 2010).
Mechanism of Action
The mechanism of action of a compound like “N-benzyl-2-(4-fluorophenyl)-N-(2-hydroxyethyl)-2H-tetrazole-5-carboxamide” would depend on its specific chemical structure and the biological system in which it is used. Benzamides can have a variety of biological activities, including acting as enzyme inhibitors .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-benzyl-2-(4-fluorophenyl)-N-(2-hydroxyethyl)tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O2/c18-14-6-8-15(9-7-14)23-20-16(19-21-23)17(25)22(10-11-24)12-13-4-2-1-3-5-13/h1-9,24H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDNQSOTQCJQRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCO)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![benzyl N-({[cyano(2-fluorophenyl)methyl]carbamoyl}methyl)carbamate](/img/structure/B2541312.png)
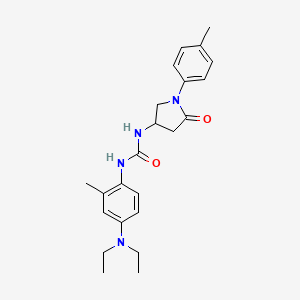
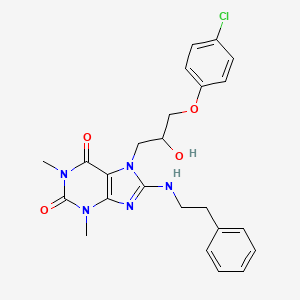
![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide](/img/structure/B2541317.png)
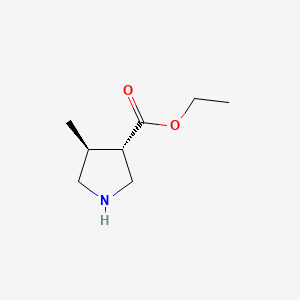


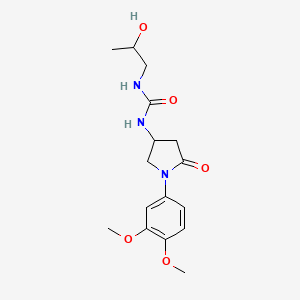
![1-(3-(3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2541324.png)
![Cyclopropyl-[4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B2541325.png)
![((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-4-yl)methanone](/img/structure/B2541327.png)
![2-(4-{[(2,6-dimethylphenyl)amino]sulfonyl}-1,5-dimethyl-1H-pyrrol-2-yl)-N,N-diethyl-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2541330.png)
![N-{3-fluoro-4-[4-(methylsulfonyl)piperazino]phenyl}-2-thiophenecarboxamide](/img/structure/B2541332.png)
![methyl 1-[6-(methylsulfanyl)pyridine-3-carbonyl]-2,3-dihydro-1H-indole-2-carboxylate](/img/structure/B2541333.png)
